

1-(ethoxycarbonyl)cyclobutanecarboxylic acid

IUPAC name and synonyms

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Compound of Interest

1-
Compound Name: (Ethoxycarbonyl)cyclobutanecarbo
xylic acid

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An In-Depth Technical Guide to **1-(Ethoxycarbonyl)cyclobutanecarboxylic Acid**: Synthesis, Properties, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **1-(ethoxycarbonyl)cyclobutanecarboxylic acid**, a key building block in modern organic synthesis and medicinal chemistry. We will delve into its nomenclature, physicochemical properties, detailed synthetic protocols, and its strategic application in the development of novel therapeutics, grounded in authoritative scientific literature.

Compound Identification and Nomenclature

The precise identification of a chemical entity is foundational for research and development. This section outlines the formal naming conventions and identifiers for the topic compound.

IUPAC Name

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is 1-(Ethoxycarbonyl)cyclobutane-1-carboxylic acid.

Synonyms and Common Identifiers

In literature and commercial catalogs, this compound is frequently listed under various synonyms. Recognizing these is crucial for efficient literature searching and procurement.

- Cyclobutane-1,1-dicarboxylic acid monoethyl ester[[1](#)]
- Monoethyl 1,1-cyclobutanedicarboxylate[[1](#)]
- 1,1-Cyclobutanedicarboxylic acid, 1-ethyl ester[[2](#)]
- Ethyl hydrogen cyclobutane-1,1-dicarboxylate[[2](#)]
- 1-Carboxy-1-ethoxycarbonylcyclobutane

Key Chemical Identifiers

Quantitative identification is ensured by universally recognized registry numbers and formulas.

| Identifier | Value | Source(s) |
|-------------------|---|-----------------------|
| CAS Number | 54450-84-9 | [1] |
| Molecular Formula | C ₈ H ₁₂ O ₄ | |
| Molecular Weight | 172.18 g/mol | |
| InChI Key | XYHZRSFKDSWLHW- UHFFFAOYSA-N | |

Physicochemical Properties

The physical and chemical characteristics of a compound dictate its handling, reactivity, and suitability for specific applications. **1-(Ethoxycarbonyl)cyclobutanecarboxylic acid** is a colorless to pale yellow liquid at standard conditions.[[1](#)]

| Property | Value | Conditions | Source(s) |
|------------------|---------------------|-------------------------|---------------------|
| Form | Liquid | 25 °C, 1 atm | [1] |
| Density | 1.117 g/mL | 25 °C | [1] |
| Refractive Index | 1.451 | 20 °C | [1] |
| Flash Point | > 110 °C (> 230 °F) | Closed cup | [1] |
| Boiling Point | 276.6 °C | 760 mmHg (Predicted) | |

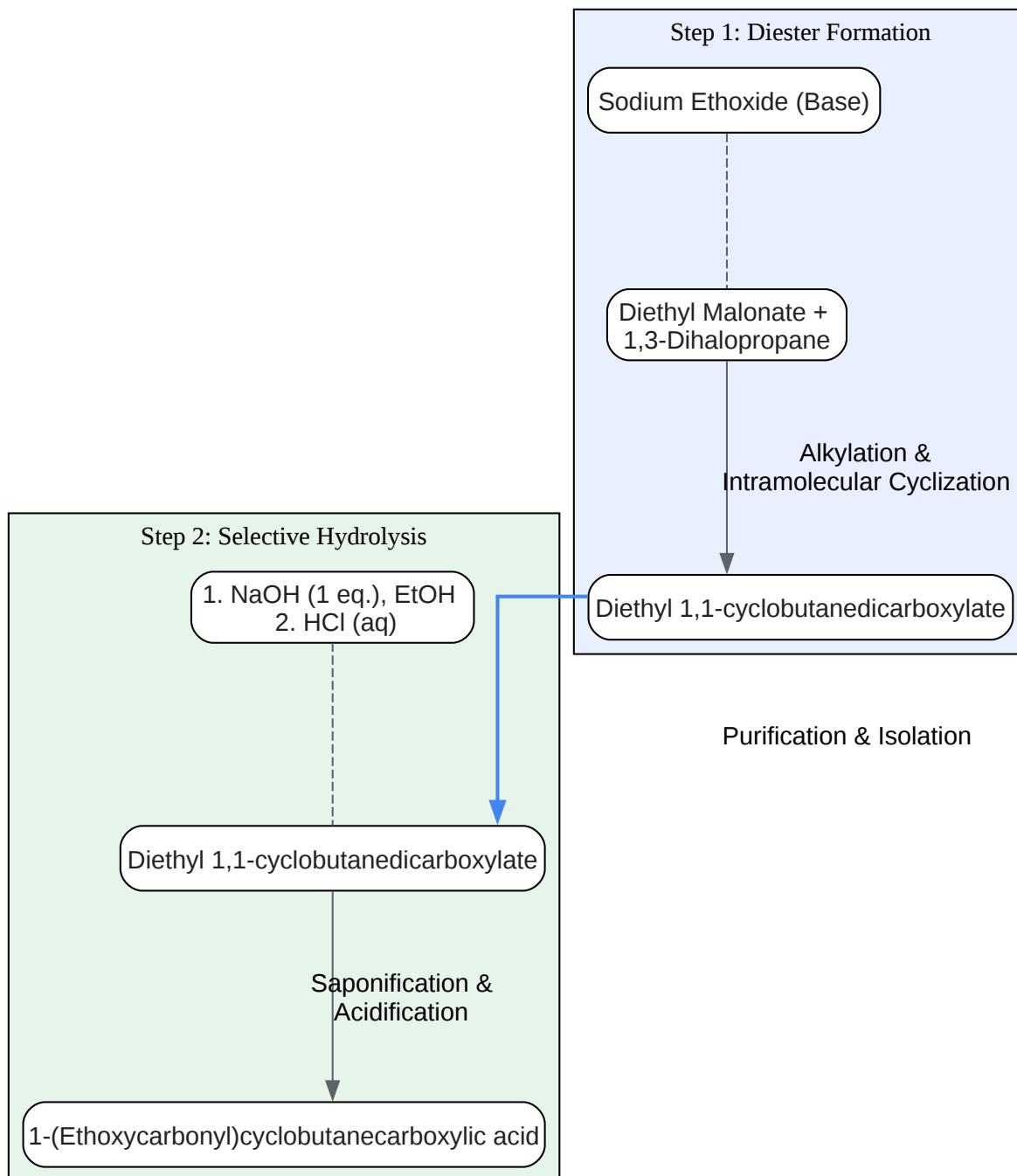
Synthesis and Mechanism

The synthesis of **1-(ethoxycarbonyl)cyclobutanecarboxylic acid** is a well-documented two-step process. The primary strategy involves the formation of the parent diester, followed by selective mono-hydrolysis. This approach is favored due to the high availability of the starting materials and robust, scalable reaction conditions.

Overall Synthetic Scheme

The synthesis proceeds via two key transformations:

- Malonic Ester Synthesis: Cyclization of diethyl malonate with a 1,3-dihalopropane to form diethyl 1,1-cyclobutanedicarboxylate.
- Selective Saponification: Controlled mono-hydrolysis of one of the two ester groups to yield the target mono-acid.

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Caption: Synthetic workflow for **1-(ethoxycarbonyl)cyclobutanecarboxylic acid**.

Detailed Experimental Protocols

This procedure is adapted from the robust and widely cited methods in Organic Syntheses. The reaction involves the dialkylation of diethyl malonate with trimethylene chlorobromide or dibromide using sodium ethoxide as the base.

Materials:

- Diethyl malonate
- Trimethylene chlorobromide (or dibromide)
- Sodium metal
- Absolute ethanol
- Diethyl ether
- Anhydrous sodium sulfate

Procedure:

- Prepare Sodium Ethoxide Solution: In a 5-L round-bottomed flask equipped with a reflux condenser, carefully add 138 g (6.0 g-atoms) of freshly cut sodium to 2.5 L of absolute ethanol. Strict anhydrous conditions must be maintained.[3]
- Set up Reaction: In a separate 5-L three-necked flask equipped with a mechanical stirrer and reflux condenser, mix 480 g (3.0 moles) of diethyl malonate and 472 g (3.0 moles) of trimethylene chlorobromide. Heat the mixture to 80°C.[3]
- Initiate Cyclization: Vigorously stir the heated malonate mixture while slowly adding the sodium ethoxide solution. The rate of addition should be controlled to maintain a smooth reflux (approx. 1.5 hours).[3]
- Complete Reaction: After the addition is complete, continue to reflux the mixture with stirring for an additional 45 minutes.[3]

- Workup: Cool the reaction mixture and add 900 mL of cold water to dissolve the sodium halide salts. Separate the organic layer. Extract the aqueous layer with three 500-mL portions of diethyl ether.[3]
- Isolation and Purification: Combine the organic layer and ether extracts, dry over anhydrous sodium sulfate, filter, and remove the ether by distillation. The crude residue is then purified by vacuum distillation to yield diethyl 1,1-cyclobutanedicarboxylate (boiling point 91–96°C at 4 mm Hg). The typical yield is 53–55%.[3]

Causality and Expertise: The use of sodium ethoxide in ethanol is a classic condition for malonic ester synthesis. Maintaining anhydrous conditions is critical to prevent quenching the ethoxide base and undesired side reactions. The slow addition of the base to the heated mixture of reactants controls the exothermic reaction and favors the desired intramolecular cyclization over intermolecular polymerization, which can form tetraesters as a major byproduct.[4]

This protocol achieves the selective saponification of one ester group, a common challenge with symmetric diesters. The key is the stoichiometric control of the base.

Materials:

- Diethyl 1,1-cyclobutanedicarboxylate
- 1N Sodium hydroxide solution
- Ethanol
- 12N Hydrochloric acid
- Diethyl ether
- Anhydrous magnesium sulfate

Procedure:

- Reaction Setup: Dissolve 4.5 g (22.5 mmol) of diethyl 1,1-cyclobutanedicarboxylate in 20 mL of ethanol in a flask with magnetic stirring.[2]

- Controlled Saponification: Add 22.5 mL of 1N sodium hydroxide solution (22.5 mmol, 1.0 equivalent) dropwise to the stirred solution. The slow addition rate (e.g., 1 drop every 20 seconds) is crucial for selectivity.[2]
- Reaction Monitoring: Stir the resulting mixture at room temperature for 6 hours.
- Initial Workup: Concentrate the mixture by rotary evaporation to a volume of approximately 10 mL. Wash the aqueous residue with diethyl ether to remove any unreacted diester, and separate the aqueous layer.[2]
- Acidification: Cool the aqueous layer in an ice bath and carefully acidify with 12N hydrochloric acid until the pH is strongly acidic. The temperature should be maintained below 10°C during this exothermic step.[2]
- Extraction and Isolation: Extract the acidified aqueous mixture with three 50-mL portions of diethyl ether. Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the final product as a colorless oil.[2]

Trustworthiness and Validation: This protocol is a self-validating system. The use of exactly one equivalent of NaOH kinetically favors the formation of the mono-salt. Once the first ester is hydrolyzed, the resulting carboxylate is negatively charged, which electrostatically repels the incoming hydroxide nucleophile, thus slowing down the rate of the second hydrolysis and allowing for the isolation of the mono-acid product.

Applications in Drug Development and Medicinal Chemistry

The cyclobutane ring is an increasingly important structural motif in medicinal chemistry.[5] Its rigid, puckered three-dimensional structure provides a distinct advantage over more flexible aliphatic chains or planar aromatic rings. The gem-disubstituted pattern, as seen in **1-(ethoxycarbonyl)cyclobutanecarboxylic acid**, is particularly valuable.[6][7]

Role as a Conformationally Restricted Scaffold

The inherent strain and puckered conformation of the cyclobutane ring allow it to serve as a rigid scaffold. This has several benefits in drug design:

- Improved Potency and Selectivity: By locking key pharmacophoric groups in a specific spatial orientation, the molecule can achieve a more favorable binding interaction with its biological target.[5]
- Metabolic Stability: The cyclobutane core can enhance a drug candidate's metabolic stability by replacing more labile linear linkers or protecting adjacent functional groups from enzymatic degradation.[5][8]
- Aryl Bioisostere: The cyclobutane ring can act as a non-planar bioisostere for phenyl rings, improving physicochemical properties like solubility while maintaining necessary vector orientations for binding.[5][9]

Synthetic Utility as a Bifunctional Building Block

1-(Ethoxycarbonyl)cyclobutanecarboxylic acid is an ideal starting point for generating diverse chemical libraries for drug screening. Its two distinct functional groups can be addressed with orthogonal chemistry:

- Carboxylic Acid Handle: Allows for standard amide bond formation, connecting the cyclobutane core to other fragments or amino acid residues.
- Ethyl Ester Handle: Can be hydrolyzed to the di-acid, reduced to an alcohol, or used in further ester-based reactions.

This bifunctionality makes it a versatile intermediate for creating complex molecules with precise three-dimensional architectures, a critical aspect of modern drug discovery.[10]

Marketed drugs such as the anticancer agent Carboplatin (which contains a cyclobutane-1,1-dicarboxylate core) and the hepatitis C inhibitor Boceprevir highlight the clinical success of incorporating this scaffold.

Safety and Handling

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **1-(ethoxycarbonyl)cyclobutanecarboxylic acid** presents several hazards that require appropriate handling procedures.[1]

| Hazard Class | GHS Code | Description |
|-----------------|----------|-----------------------------------|
| Acute Toxicity | H302 | Harmful if swallowed. |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT SE 3 | H335 | May cause respiratory irritation. |

Precautionary Statements (P-codes):

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P264: Wash skin thoroughly after handling.
- P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.
- P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
- P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

1-(Ethoxycarbonyl)cyclobutanecarboxylic acid is more than a simple chemical intermediate; it is a strategic tool for medicinal chemists. Its synthesis is reliable and scalable, and its unique structural properties—stemming from the strained, non-planar cyclobutane ring—offer a powerful method for optimizing the potency, selectivity, and pharmacokinetic profiles of drug candidates. As the demand for novel, three-dimensional chemical matter continues to grow in drug discovery, the application of versatile building blocks like this one will undoubtedly expand, paving the way for the next generation of therapeutics.

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